molecular formula C8H8FIO B6305858 4-Ethoxy-1-fluoro-2-iodobenzene CAS No. 1934682-91-3

4-Ethoxy-1-fluoro-2-iodobenzene

Cat. No.: B6305858
CAS No.: 1934682-91-3
M. Wt: 266.05 g/mol
InChI Key: QRPGINDFCWORIS-UHFFFAOYSA-N
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Description

4-Ethoxy-1-fluoro-2-iodobenzene is an organic compound with the molecular formula C8H8FIO It is characterized by the presence of ethoxy, fluoro, and iodo substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1-fluoro-2-iodobenzene typically involves the introduction of ethoxy, fluoro, and iodo groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a fluorobenzene derivative, the ethoxy group can be introduced via an ethoxylation reaction, followed by iodination to introduce the iodine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The process typically requires the use of specific catalysts and reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-1-fluoro-2-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can modify the fluoro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

4-Ethoxy-1-fluoro-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-1-fluoro-2-iodobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of the ethoxy, fluoro, and iodo groups influences its reactivity and interaction with other molecules.

Comparison with Similar Compounds

    4-Fluoroiodobenzene: Similar in structure but lacks the ethoxy group.

    4-Ethoxyiodobenzene: Lacks the fluoro group.

    4-Ethoxyfluorobenzene: Lacks the iodine atom.

Uniqueness: 4-Ethoxy-1-fluoro-2-iodobenzene is unique due to the combination of ethoxy, fluoro, and iodo groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-ethoxy-1-fluoro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPGINDFCWORIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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